molecular formula C7H14ClN B1527800 N-cyclopropyl-N-methylcyclopropanamine hydrochloride CAS No. 1443981-22-3

N-cyclopropyl-N-methylcyclopropanamine hydrochloride

Cat. No. B1527800
CAS RN: 1443981-22-3
M. Wt: 147.64 g/mol
InChI Key: LMMDMWMRKGBNOZ-UHFFFAOYSA-N
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Description

“N-cyclopropyl-N-methylcyclopropanamine hydrochloride” is a compound with the IUPAC name N-cyclopropyl-N-methylamine hydrochloride . It has a molecular weight of 107.58 and is a solid at room temperature . It is also known as cyclopropylamine.


Molecular Structure Analysis

The InChI code for this compound is 1S/C4H9N.ClH/c1-5-4-2-3-4;/h4-5H,2-3H2,1H3;1H . This indicates that the compound consists of a cyclopropane ring with a methyl group and an amine group attached to it, along with a chloride ion.


Physical And Chemical Properties Analysis

N-cyclopropyl-N-methylcyclopropanamine hydrochloride is a solid at room temperature . It has a molecular weight of 107.58 . The boiling point is 120.5°C at 760 mmHg, and it has a flash point of 26.7°C .

Scientific Research Applications

Synthesis and Chemical Applications

  • Cyclopropanation Reactions : A study by Faler and Joullié (2007) utilized a Ti(IV)-mediated cyclopropanation reaction to synthesize substituted 2-phenylcyclopropylamines and constrained neurotransmitter analogs, highlighting the versatility of cyclopropyl compounds in mimicking biologically active molecules (C. Faler, M. Joullié, 2007).

  • Biological Evaluation of Cyclopropyl Derivatives : Boztaş et al. (2019) synthesized bromophenol derivatives with cyclopropyl moieties, demonstrating their effectiveness as inhibitors of certain enzymes, which are relevant in treating diseases like Alzheimer's and Parkinson's (M. Boztaş et al., 2019).

  • Reductive Vinylidene Transfer : Pal, Zhou, and Uyeda (2017) described a catalytic reductive methylenecyclopropanation reaction, showcasing the importance of cyclopropyl intermediates in organic synthesis (S. Pal, You Zhou, C. Uyeda, 2017).

Medicinal Chemistry Applications

  • Constrained Neurotransmitter Analogs : The synthesis of constrained analogs of neurotransmitters like histamine and tryptamine, as mentioned by Faler and Joullié, suggests potential applications in neuropsychiatric drug development (C. Faler, M. Joullié, 2007).

  • Enzyme Inhibition for Therapeutic Use : The work by Boztaş et al. on bromophenol derivatives with cyclopropyl moieties as enzyme inhibitors points towards their utility in designing drugs for neurodegenerative disorders (M. Boztaş et al., 2019).

Enzymology and Biochemistry

  • Chemoenzymatic Synthesis of Chiral Amines : Parker et al. (2012) developed a chemo-enzymatic route to synthesize (S)-1-cyclopropyl-2-methoxyethanamine, a key intermediate for corticotropin-releasing factor-1 receptor antagonists, demonstrating the application of cyclopropylamines in enzymology (W. Parker et al., 2012).

Safety and Hazards

This compound is associated with several hazard statements, including H302, H312, H315, H319, H332, and H335 . These indicate that the compound can cause serious eye damage and may be harmful if swallowed, in contact with skin, or if inhaled . Safety precautions include wearing protective gloves, clothing, and eye/face protection, and ensuring adequate ventilation .

properties

IUPAC Name

N-cyclopropyl-N-methylcyclopropanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13N.ClH/c1-8(6-2-3-6)7-4-5-7;/h6-7H,2-5H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMMDMWMRKGBNOZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1CC1)C2CC2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

147.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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